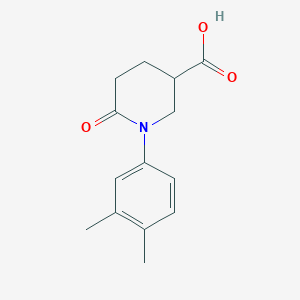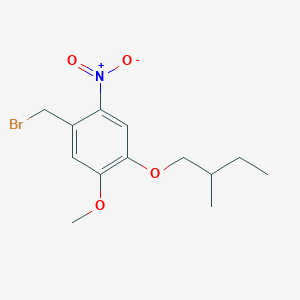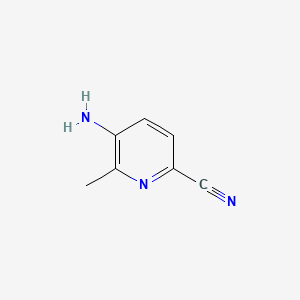
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of a structurally related compound, methiopropamine, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis
Methiopropamine, a related compound, undergoes various metabolic reactions including hydroxylation, demethylation, and deamination. It is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .Scientific Research Applications
Branched Chain Aldehydes in Food Technology
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are crucial flavor compounds in both fermented and non-fermented food products. The production and degradation pathways of these aldehydes from amino acids highlight the importance of metabolic conversions, microbial composition, and food matrix composition in flavor formation. This knowledge aids in controlling the formation of desired flavor compounds in food products (Smit, Engels, & Smit, 2009).
Chitosan's Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, showcases unique chemical structures that contribute to its extensive range of applications, including antimicrobial activity. Its biocompatibility, physical stability, and the ability to undergo chemical modifications make it a promising candidate for food and pharmaceutical applications. Understanding the mechanisms behind chitosan's antimicrobial activity is crucial for its effective utilization (Raafat & Sahl, 2009).
Therapeutic Applications of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are recognized for their therapeutic potential across a range of diseases, including cancer and central nervous system disorders. These compounds, known for their neurotoxicity as well as neuroprotective properties, serve as a foundation for developing novel drugs with unique mechanisms of action. The success of trabectedin for treating soft tissue sarcomas underlines the potential of THIQ derivatives in drug discovery (Singh & Shah, 2017).
Bio-production of Diols for Industrial Applications
The review on the microbial production of 1,3-propanediol and 2,3-butanediol emphasizes the economic significance of these chemicals in industrial applications. The detailed examination of various recovery and purification methods from fermentation broths highlights the challenges and perspectives for improving the downstream processing of biologically produced diols, which are essential for sustainable industrial processes (Xiu & Zeng, 2008).
Drug Delivery Systems Using Chitosan Nanoparticles
Chitosan nanoparticles (NPs) are explored for their potential in drug delivery systems due to their biocompatibility, biodegradability, and low toxicity. The review discusses the advancements in using chitosan NPs for targeted drug delivery, highlighting the strategies for achieving tissue-specific targeting and the benefits of using chitosan for enhancing the efficacy and reducing the side effects of drugs. This reflects the rapid development in nanotechnology and its applications in medicine (Rostami, 2020).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires extensive research, including in vitro studies with relevant cell types and in vivo studies in suitable animal models.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . For this compound, it is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
properties
IUPAC Name |
1-amino-2-methyl-3-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHVTDOUJEMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)
![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)




![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)
![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)


![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B1526977.png)
